molecular formula C14H15N5O2S B2956398 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea CAS No. 2380087-54-5

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea

Cat. No.: B2956398
CAS No.: 2380087-54-5
M. Wt: 317.37
InChI Key: HEJSOWXEGDNCCS-UHFFFAOYSA-N
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Description

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea is a complex organic compound that features a pyrrolidinyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea typically involves multi-step reactions. One common approach is to start with the preparation of intermediate compounds, such as pyrrolidin-2-one derivatives, which are then reacted with pyridinyl and thiazolyl precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituent introduced .

Scientific Research Applications

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(1,3-thiazol-2-yl)urea is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-12-2-1-6-19(12)11-8-10(3-4-15-11)9-17-13(21)18-14-16-5-7-22-14/h3-5,7-8H,1-2,6,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSOWXEGDNCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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